molecular formula C12H15N B13544836 2,5-Dicyclopropylbenzenamine CAS No. 340039-27-2

2,5-Dicyclopropylbenzenamine

Katalognummer: B13544836
CAS-Nummer: 340039-27-2
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: VIIXIPYJFXAWDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dicyclopropylbenzenamine is an organic compound characterized by the presence of two cyclopropyl groups attached to a benzene ring, with an amine group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dicyclopropylbenzenamine typically involves the following steps:

    Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to introduce cyclopropyl groups at the desired positions. This can be achieved using cyclopropyl halides in the presence of a strong base such as sodium hydride.

    Amination: The introduction of the amine group can be accomplished through a nucleophilic substitution reaction. This involves the reaction of the cyclopropylated benzene with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dicyclopropylbenzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

2,5-Dicyclopropylbenzenamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,5-Dicyclopropylbenzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylbenzenamine: Similar structure but with methyl groups instead of cyclopropyl groups.

    2,5-Dichlorobenzenamine: Contains chlorine atoms instead of cyclopropyl groups.

    2,5-Dimethoxybenzenamine: Features methoxy groups in place of cyclopropyl groups.

Uniqueness

2,5-Dicyclopropylbenzenamine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

340039-27-2

Molekularformel

C12H15N

Molekulargewicht

173.25 g/mol

IUPAC-Name

2,5-dicyclopropylaniline

InChI

InChI=1S/C12H15N/c13-12-7-10(8-1-2-8)5-6-11(12)9-3-4-9/h5-9H,1-4,13H2

InChI-Schlüssel

VIIXIPYJFXAWDI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC(=C(C=C2)C3CC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.